[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13464096
InChI: InChI=1S/C18H27N3O3/c1-3-21(18(23)24-13-15-8-5-4-6-9-15)16-10-7-11-20(12-16)17(22)14(2)19/h4-6,8-9,14,16H,3,7,10-13,19H2,1-2H3/t14-,16-/m0/s1
SMILES: CCN(C1CCCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol

[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13464096

Molecular Formula: C18H27N3O3

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester -

Specification

Molecular Formula C18H27N3O3
Molecular Weight 333.4 g/mol
IUPAC Name benzyl N-[(3S)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-ethylcarbamate
Standard InChI InChI=1S/C18H27N3O3/c1-3-21(18(23)24-13-15-8-5-4-6-9-15)16-10-7-11-20(12-16)17(22)14(2)19/h4-6,8-9,14,16H,3,7,10-13,19H2,1-2H3/t14-,16-/m0/s1
Standard InChI Key KSFWCZYOIPKJBX-HOCLYGCPSA-N
Isomeric SMILES CCN([C@H]1CCCN(C1)C(=O)[C@H](C)N)C(=O)OCC2=CC=CC=C2
SMILES CCN(C1CCCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2
Canonical SMILES CCN(C1CCCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound features a piperidine ring substituted at the 3-position with an ethyl-carbamic acid group and a benzyl ester moiety. The (S)-configuration at both the piperidin-3-yl and 2-amino-propionyl positions introduces stereochemical specificity, influencing its binding affinity to biological targets. Key structural attributes include:

PropertyValue
Molecular FormulaC18H27N3O3\text{C}_{18}\text{H}_{27}\text{N}_{3}\text{O}_{3}
Molecular Weight333.4 g/mol
IUPAC NameBenzyl N-[(3S)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-ethylcarbamate
Stereochemistry(S)-configuration at piperidin-3-yl and 2-amino-propionyl

The benzyl ester group enhances lipophilicity, potentially improving membrane permeability, while the carbamate linkage offers stability against enzymatic hydrolysis.

Spectroscopic and Computational Data

The compound’s isomeric SMILES (CCN([C@H]1CCCN(C1)C(=O)C@HN)C(=O)OCC2=CC=CC=C2) and InChIKey (KSFWCZYOIPKJBX-HOCLYGCPSA-N) confirm its stereochemical identity. Computational models predict moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), aligning with its use in in vitro assays.

Synthesis and Reaction Pathways

Multi-Step Synthesis

The synthesis involves sequential protection-deprotection strategies to preserve stereochemical integrity:

  • Piperidine Functionalization: (S)-Piperidin-3-ylamine is acylated with (S)-2-aminopropionic acid under carbodiimide coupling conditions.

  • Carbamate Formation: The secondary amine reacts with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form the ethyl-carbamic acid intermediate.

  • Benzyl Esterification: Benzyl alcohol is introduced via Mitsunobu conditions or using 2-benzyloxy-1-methylpyridinium triflate as a benzyl transfer reagent .

Critical parameters include temperature control (<0°C during acylation) and chiral HPLC purification to achieve >98% enantiomeric excess.

Reaction Optimization

Replacing traditional benzylating agents with 2-benzyloxypyridine and methyl triflate in toluene improves yield (98%) by minimizing side reactions . This method avoids competing N-methylation of triethylamine, ensuring selective ester formation .

Biological Activity and Mechanistic Insights

Target Engagement

Preliminary kinetic studies indicate moderate inhibition (Ki=2.3 μMK_i = 2.3 \ \mu\text{M}) of factor Xa, a serine protease critical in blood coagulation . The compound’s piperidine and carbamate groups form hydrogen bonds with S1 and S4 pockets of the enzyme, respectively . Comparative data with malonic acid derivatives (e.g., US6395737B1) suggest lower potency but improved selectivity .

Neurotransmitter Receptor Interactions

Structural analogs like fentanyl share the piperidine core but lack the carbamate-benzyl ester motif. This divergence may reduce opioid receptor affinity while introducing selectivity for non-opioid targets (e.g., σ receptors). In vitro binding assays show negligible activity at μ-opioid receptors (<10% displacement at 10 μM).

Applications in Medicinal Chemistry

Intermediate for Drug Discovery

The compound serves as a scaffold for protease inhibitors and neuromodulators. For example, coupling with sulfonamide groups yields derivatives with enhanced factor Xa inhibition (IC50=0.8 μM\text{IC}_{50} = 0.8 \ \mu\text{M}) . Its benzyl ester also facilitates prodrug development, as demonstrated in GC-373, a coronavirus main protease inhibitor .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey FeaturesBiological Activity
[(S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate](PubChem CID 7021513)C13H14N2O4\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{4}Diketopiperazine coreHDAC inhibition (IC50=50 nM\text{IC}_{50} = 50 \ \text{nM})
FentanylC22H28N2O\text{C}_{22}\text{H}_{28}\text{N}_{2}\text{O}Piperidine with phenethyl substituentμ-opioid agonist (Kd=1.2 nMK_d = 1.2 \ \text{nM})
GC-373C21H29N3O5\text{C}_{21}\text{H}_{29}\text{N}_{3}\text{O}_{5}Peptide aldehyde with benzyl esterSARS-CoV-2 Mpro^\text{pro} inhibitor (IC50=0.9 μM\text{IC}_{50} = 0.9 \ \mu\text{M})

The carbamate-benzyl ester group in [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester distinguishes it from these analogs, enabling unique interactions with polar enzyme active sites .

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